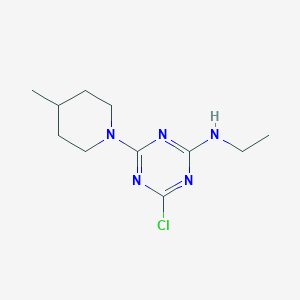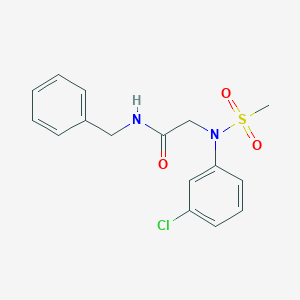
2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid, also known as NPPAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. NPPAA is a derivative of phenylacetic acid and has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用机制
The exact mechanism of action of 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid has also been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and transient receptor potential channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid has also been shown to reduce the activity of nociceptive neurons, which are involved in the transmission of pain signals. Additionally, 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid has been shown to modulate the levels of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid has also been shown to exhibit consistent biological effects across different animal models. However, there are also some limitations to using 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid in lab experiments. For example, the exact mechanism of action of 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid is not fully understood, which makes it difficult to design experiments to elucidate its biological effects. Additionally, the potential toxicity of 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid has not been fully evaluated, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid. One area of research is the development of novel derivatives of 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid that exhibit improved biological activity and reduced toxicity. Another area of research is the investigation of the potential use of 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid and its potential use in the treatment of various inflammatory and pain-related conditions.
Conclusion:
In conclusion, 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid exhibits various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. The exact mechanism of action of 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid is not fully understood, but it is believed to modulate various signaling pathways in the body. 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for research on 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid, including the development of novel derivatives and investigation of its potential use in the treatment of neurodegenerative diseases.
合成方法
The synthesis of 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid involves the reaction of 2-(2-chloroethyl)-5-nitrophenol and piperidine in the presence of a base. The reaction results in the formation of 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid, which can be purified using various techniques such as recrystallization and column chromatography. The purity and yield of 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid can be determined using various analytical techniques such as HPLC and NMR spectroscopy.
科学研究应用
2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
产品名称 |
2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid |
|---|---|
分子式 |
C13H16N2O4 |
分子量 |
264.28 g/mol |
IUPAC 名称 |
2-(5-nitro-2-piperidin-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C13H16N2O4/c16-13(17)9-10-8-11(15(18)19)4-5-12(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2,(H,16,17) |
InChI 键 |
OAMLZHSUJCIZAA-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])CC(=O)O |
规范 SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)



![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)
![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)

![2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B258512.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)
![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)

![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)
![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)